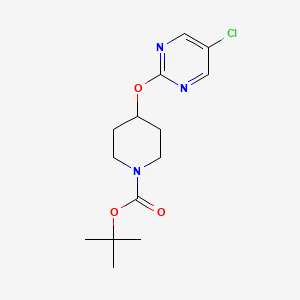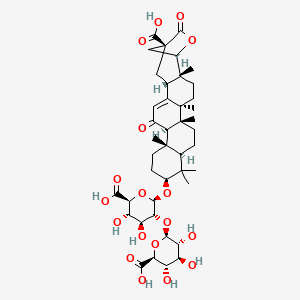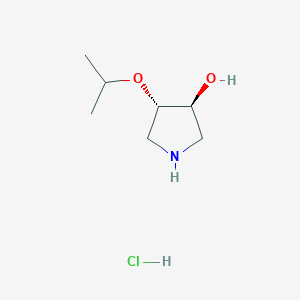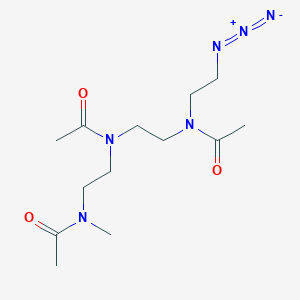
(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride
Descripción general
Descripción
(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other cathinones such as MDPV and α-PVP. α-PPP is a powerful stimulant that affects the central nervous system and has been used for scientific research purposes.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Applications
- (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride has been used in the asymmetric synthesis of quinolonecarboxylic acid class antibacterial agents. One such compound showed significant in vitro activity against aerobic and anaerobic bacteria and improved in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to its racemic material (Rosen et al., 1988).
Resolution for Chiral Pharmaceuticals
- This compound serves as a key intermediate for chiral pharmaceuticals. It has been resolved via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid, optimizing for industrial-scale production to afford enantiopure (R)-1, demonstrating its utility in the pharmaceutical industry (Sakurai et al., 2008).
Facile Synthesis in Drug Development
- The compound is involved in the synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines. This process has advantages for drug development, as it is time-saving and cost-saving, yielding products with high yield and excellent enantiopurity, critical for pharmaceutical applications (Peng et al., 2013).
Enantiomer Specificity in Pharmacology
- In pharmacological studies, the enantiomers of related compounds have been shown to exhibit varying levels of activity. For example, the S-(+) enantiomer of a related agent showed greater activity than its R-(-) counterpart, highlighting the significance of enantiomer specificity in drug effectiveness (Ogawa et al., 2002).
Ketomethylenic Reagents in Chemical Synthesis
- 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, structurally similar to this compound, have been used as ketomethylenic reagents in the Gewald and Dimroth reactions, exhibiting high reactivity in anion reactions for constructing 1,2,3-triazole and thiophene frameworks, useful in synthetic chemistry (Pokhodylo & Shyyka, 2014).
Antitumor Activity
- Derivatives of this compound have been investigated for their antitumor activity. Studies involving tertiary aminoalkanol hydrochlorides, which are structurally related, have been conducted to identify biologically active compounds with potential antitumor properties (Isakhanyan et al., 2016).
Protection Against Hydrolysis in Lithium Amide
- Lithium amide of a 3-aminopyrrolidine, similar to this compound, has been shown to be protected against hydrolysis when aggregated with lithium halides, a finding relevant in organic chemistry and material sciences (Gimbert et al., 2017).
Propiedades
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBCKALSKMABH-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-25-0 | |
| Record name | 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3027258.png)










![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3027279.png)


